2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Overview

Description

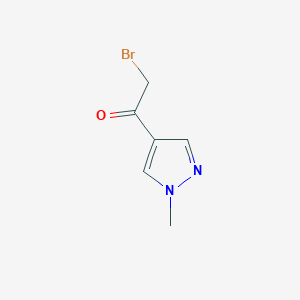

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C6H7BrN2O. It is a brominated ethanone derivative featuring a pyrazole ring substituted with a methyl group.

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole ring in this compound, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these actions often vary depending on the exact structure of the compound and its functional groups.

Mode of Action

The mode of action of similar compounds often involves interactions with various enzymes, receptors, or other proteins within the cell . These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, often through their interactions with enzymes or receptors . The downstream effects of these interactions can include changes in cellular metabolism, signal transduction, or gene expression.

Pharmacokinetics

The compound’s molecular weight (203037 Da ) suggests that it may have good bioavailability, as compounds with molecular weights below 500 Da are generally well-absorbed .

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, often as a result of their interactions with cellular proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Factors that could potentially influence the compound’s action include temperature, pH, and the presence of other compounds or substances in the environment .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic efficiency .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of signaling proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes. For example, high doses of this compound can lead to toxic or adverse effects, such as cell death or disruption of metabolic pathways. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound can affect the levels of specific metabolites by altering the activity of enzymes involved in their production or degradation. These interactions can have significant effects on cellular metabolism and the production of key biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization within cells can affect its activity, as it may accumulate in specific compartments or organelles where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar bromination techniques, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form C-C bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Lacks the methyl group on the pyrazole ring.

1-(1-Methyl-1H-pyrazol-4-yl)ethanone: Lacks the bromine atom.

2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Chlorine instead of bromine.

Biological Activity

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a pyrazole ring, and an ethanone moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit Janus Kinase (JAK) pathways. JAKs are critical in mediating various cellular processes such as growth, differentiation, and immune responses. By inhibiting JAK activity, this compound can modulate inflammatory responses and may be beneficial in treating autoimmune diseases .

Antiviral Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit antiviral properties. A study indicated that certain pyrazole derivatives showed significant inhibition of viral replication in assays against flavivirus infections. Although specific data for this compound is limited, its structural analogs have shown promising antiviral effects .

Anti-inflammatory Effects

Inhibition of JAK pathways suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that compounds targeting the JAK/STAT signaling pathway can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-10 .

Anticancer Potential

The compound's ability to modulate cell signaling pathways makes it a candidate for anticancer research. Pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity against leukemia cells, indicating potential therapeutic applications .

Table 1: Biological Activity Summary

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in clinical applications:

- Case Study on Autoimmune Disorders : A clinical trial investigated the effects of a JAK inhibitor derived from pyrazole on patients with rheumatoid arthritis. Results indicated significant improvement in symptoms and reduced inflammatory markers .

- Antiviral Research : In a study focusing on flavivirus infections, researchers synthesized various pyrazole derivatives, including those structurally related to this compound. The findings suggested that these compounds could effectively inhibit viral replication in vitro .

Properties

IUPAC Name |

2-bromo-1-(1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSBGKUQQQMDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655528 | |

| Record name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706819-66-1 | |

| Record name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.